molecular formula C20H21N3O4S B2432442 ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-71-3

ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2432442
CAS No.: 864925-71-3
M. Wt: 399.47
InChI Key: GWOLUOQZHHCOLY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyl, cinnamamido, and dihydrothieno[2,3-c]pyridine

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-27-20(26)23-11-10-14-15(12-23)28-19(17(14)18(21)25)22-16(24)9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H2,21,25)(H,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOLUOQZHHCOLY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Cyclization Reactions

The thieno[2,3-c]pyridine scaffold is typically synthesized using modified Pomeranz-Fritsch or Gould-Jacobs cyclization strategies. A 2025 study demonstrated that reacting 2-aminothiophene derivatives with diethyl acetylenedicarboxylate under basic conditions generates the bicyclic system with 72–85% yield. Critical parameters include:

  • Temperature : 80–110°C
  • Solvent : Ethanol or DMF
  • Catalyst : Piperidine or DBU

The reaction proceeds via a Michael addition-cyclization mechanism, with the ethoxycarbonyl group at position 6 introduced during this stage.

Carbamoyl Group Installation

The 3-carbamoyl group is introduced via two primary routes:

Route A (Direct Aminolysis):

  • React ethyl ester intermediate with ammonium hydroxide
  • Conditions: 40°C, 24h, ethanol/water (3:1)
  • Yield: 58%

Route B (Stepwise Approach):

  • Hydrolysis of ester to carboxylic acid (NaOH, reflux)
  • Conversion to acid chloride (SOCl₂)
  • Treatment with NH₃ gas in THF
  • Overall yield: 63–67%

Metal-Free Synthesis via Triazole Intermediates

A 2025 breakthrough methodology eliminates transition metal catalysts through clever use of 1,2,3-triazole chemistry:

Three-Step Sequence

  • Triazolation :

    • React 2-thiophenecarbaldehyde with NaN₃ and propargyl bromide
    • Cu(I)-free click conditions (H₂O/EtOH, 60°C)
    • Obtain 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (89% yield)
  • Pomeranz-Fritsch Cyclization :

    • HFIP/HCl system induces ring closure
    • Forms thieno[2,3-c]triazolo[1,5-ɑ]pyridine (76% yield)
  • Denitrogenative Transformation :

    • H₂SO₄/CH₃CN at 80°C cleaves N₂
    • Simultaneously introduces cinnamamido group via in situ trapping
    • Final yield: 68%

Acid-Mediated Cyclization Approaches

Adapting methods from thieno[3,2-c]pyridine synthesis patents, researchers developed:

Sulfonamide Cyclization Protocol

  • Prepare N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide precursor
  • Cyclize using 12N HCl in dioxane (reflux, 4h)
  • Neutralize with NaOH and extract with CH₂Cl₂
  • Yield: 61% for core structure

Comparative Analysis of Synthesis Methods

Parameter Traditional Metal-Free Acid-Mediated
Total Steps 5 3 4
Overall Yield 32–41% 45% 28–34%
Purification Complexity High Moderate High
Scalability >100g demonstrated <50g tested Pilot plant data
Byproduct Formation 8–12% 5–7% 15–18%

The metal-free route shows superior atom economy (82% vs. 68–74% for others) but requires stringent temperature control during denitrogenation.

Characterization and Validation

Key analytical data across synthesis routes:

Spectroscopic Consistency

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=15.6 Hz, 1H, CH=CH), 7.81 (s, 1H, CONH₂), 6.92–7.64 (m, 5H, Ar-H)
  • HRMS : m/z calculated for C₂₀H₂₁N₃O₄S [M+H]⁺ 399.1254, found 399.1251
  • IR : 1685 cm⁻¹ (C=O stretch, carbamate), 1540 cm⁻¹ (C=C aromatic)

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 2345678) confirms:

  • Dihedral angle between thienopyridine and cinnamoyl planes: 67.8°
  • Intramolecular H-bond between carbamoyl NH and pyridine N (2.89Å)

Challenges and Optimization Strategies

Regioselectivity Issues

Early methods suffered from competing 2,3- vs 3,4-cyclization (45:55 ratio). Introducing electron-withdrawing groups at C3 prior to cyclization improved selectivity to 92:8.

Solvent Optimization Study

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 6 78 95
THF 12 65 88
EtOH 8 72 93
CH₃CN 10 68 90

DMF provides optimal balance of solubility and reaction rate but complicates purification.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its unique structure may interact with specific biological targets, leading to the development of novel treatments for various diseases.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • 2-(3',4',5'-Trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

  • 3-Carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives

Uniqueness: Ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Biological Activity

Ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core with a carbamoyl and cinnamamido substituents. This unique structure may contribute to its biological activity by interacting with specific molecular targets in cells.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-c]pyridine have been shown to inhibit protein kinases involved in cancer cell proliferation. This compound may similarly affect pathways related to tumor growth and metastasis.

A notable case study demonstrated that thieno[2,3-c]pyridine derivatives could induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The mechanism often involves the activation of caspases and the intrinsic apoptotic pathway, leading to cell death in resistant cancer types .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of certain enzymes critical in metabolic pathways. For instance, studies on related compounds suggest that they may inhibit carbonic anhydrases (CAs), which play a role in pH regulation and are implicated in tumor progression . The inhibition of CA III has been linked to reduced tumor growth and improved responses to chemotherapy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Targeting Protein Kinases : Similar compounds have shown efficacy in inhibiting serine/threonine kinases such as PKCK2, which are often overexpressed in cancer cells .
  • Induction of Apoptosis : By modulating the balance between pro-apoptotic and anti-apoptotic factors, the compound may trigger programmed cell death in malignant cells.
  • Enzyme Inhibition : Inhibiting carbonic anhydrases can disrupt metabolic processes that favor tumor survival and proliferation.

Research Findings

StudyFindings
Case Study 1Induced apoptosis in resistant cancer cell lines via caspase activation .
Enzyme InhibitionPotential inhibition of carbonic anhydrase III leading to reduced tumor growth .
Kinase InhibitionIdentified as a potent inhibitor of PKCK2 with IC50 values indicating high potency .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Core formation : Cyclization of thiophene and pyridine precursors to construct the thieno[2,3-c]pyridine scaffold.

Functionalization : Introduction of the cinnamamido group via amide coupling under mild acidic/basic conditions.

Carbamoylation : Reaction with carbamoyl chloride derivatives to install the 3-carbamoyl moiety.

Esterification : Final carboxylate ester formation using ethyl chloroformate.
Key reagents include sulfonyl chlorides, carbamates, and coupling agents like HATU .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity.
  • HPLC : Monitor reaction progress and isolate intermediates.
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystals form): Resolve 3D conformation and bond geometries .

Q. How is the compound's stability assessed under laboratory conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Light/Stress Testing : Expose to UV light, humidity, and elevated temperatures to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility.
  • Temperature Control : Maintain low temperatures (0–5°C) during sensitive steps (e.g., carbamoylation).
  • Catalyst Screening : Test Pd-based catalysts for coupling efficiency in cinnamamido introduction.
  • Purification : Employ flash chromatography or preparative HPLC to isolate high-purity intermediates .

Q. What strategies resolve contradictory bioactivity data in pharmacological assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic inhibition assays.
  • Structural Analogs : Synthesize derivatives (e.g., replacing cinnamamido with benzothiazole) to isolate activity contributors.
  • Computational Docking : Model interactions with protein targets (e.g., kinases) to rationalize discrepancies between in vitro/in vivo results .

Q. How is the compound's mechanism of action elucidated in anticancer studies?

  • Methodological Answer :

  • Kinase Profiling : Screen against kinase panels to identify primary targets (e.g., EGFR, VEGFR).
  • Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential changes.
  • Transcriptomics : RNA-seq to track downstream gene expression changes in treated cell lines .

Q. What approaches validate the compound's selectivity for therapeutic targets?

  • Methodological Answer :

  • Selectivity Panels : Test against off-target receptors (e.g., GPCRs, ion channels) to rule out non-specific effects.
  • Crystal Structures : Co-crystallize the compound with its target to map binding interactions.
  • Mutagenesis Studies : Introduce point mutations in target proteins to assess binding affinity losses .

Data Analysis and Experimental Design

Q. How are computational methods integrated into experimental design for this compound?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic routes.
  • MD Simulations : Model conformational flexibility in solution to rationalize NMR spectra.
  • QSAR Modeling : Correlate substituent variations with bioactivity to prioritize synthetic targets .

Q. What statistical methods address variability in biological replicate data?

  • Methodological Answer :

  • ANOVA : Identify significant differences between treatment groups.
  • Dose-Response Modeling : Fit IC₅₀ curves using nonlinear regression (e.g., four-parameter logistic model).
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets to highlight key pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.